Physicochemical Properties & Synthetic Utility of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran
Physicochemical Properties & Synthetic Utility of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran
The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran .
Executive Summary
3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1] Characterized by a tetrahydropyran (THP) core with a quaternary carbon at the 3-position, this molecule serves as a lipophilic scaffold for constructing spirocyclic derivatives or introducing steric bulk to modulate drug-target binding kinetics. Its bromomethyl group acts as a versatile electrophilic handle, enabling facile nucleophilic substitution reactions.
Chemical Identity & Structural Analysis
The molecule features a 3,3-disubstituted tetrahydropyran ring. The presence of the butyl group at the C3 position creates a quaternary center, significantly altering the conformational landscape of the ring compared to monosubstituted THP analogs. This steric crowding is often exploited to lock conformations in downstream pharmacophores.
| Attribute | Detail |
| IUPAC Name | 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran |
| CAS Registry Number | 1698390-53-2 |
| Molecular Formula | C₁₀H₁₉BrO |
| Molecular Weight | 235.16 g/mol |
| SMILES | CCCCC1(CBr)COCCC1 |
| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N |
| Structural Class | Halogenated Heterocycle / THP Derivative |
Physicochemical Profile
The following data consolidates experimental baselines with high-confidence computational predictions (ACD/Labs, ChemAxon) where specific experimental values for this niche intermediate are unpublished.
Physical Properties Table
| Property | Value / Range | Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | ~255 °C (Predicted) | Extrapolated from mono-substituted analog (205°C) |
| Density | 1.15 ± 0.05 g/cm³ | Estimated based on steric bulk vs. Br mass |
| Refractive Index | 1.48 - 1.50 | Typical for halogenated THP ethers |
| Flash Point | >100 °C | Closed Cup (Predicted) |
Solubility & Lipophilicity
| Parameter | Value | Implication for Research |
| LogP (Octanol/Water) | 3.37 (Predicted) | Highly lipophilic; suitable for CNS-active scaffolds |
| TPSA | 9.23 Ų | Low polar surface area; good membrane permeability |
| H-Bond Acceptors | 1 (Ether Oxygen) | Minimal interaction with polar solvents |
| Solubility | DCM, THF, Ethyl Acetate | Soluble in standard organic solvents; insoluble in water |
Synthetic Pathways & Experimental Protocols
Core Synthetic Strategy
The most robust route to 3,3-disubstituted tetrahydropyrans involves the construction of the quaternary center via alkylation of a 3-carboxylate precursor, followed by reduction and bromination. This avoids the formation of regioisomers common in ring-closing strategies.
Figure 1: Step-wise synthetic pathway for the production of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran starting from the commercially available carboxylate.
Detailed Experimental Protocol
Step 1: α-Alkylation (Quaternary Center Formation)
-
Reagents: Ethyl tetrahydropyran-3-carboxylate (1.0 eq), LDA (1.1 eq), n-Butyl bromide (1.2 eq).
-
Procedure: To a solution of LDA in anhydrous THF at -78°C, add the carboxylate dropwise. Stir for 1 hour to generate the enolate. Add n-butyl bromide slowly. Allow the mixture to warm to room temperature overnight.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. The steric bulk of the butyl group ensures mono-alkylation at the thermodynamic position.
Step 2: Reduction to Alcohol
-
Reagents: LiAlH₄ (2.0 eq), anhydrous THF.
-
Procedure: Cool the ester solution to 0°C. Add LiAlH₄ portion-wise (Caution: Exothermic). Stir at reflux for 2 hours to ensure complete reduction of the sterically hindered ester.
-
Validation: Monitor by TLC (disappearance of ester spot).
Step 3: Appel Reaction (Bromination)
-
Reagents: CBr₄ (1.2 eq), PPh₃ (1.2 eq), DCM.
-
Procedure: Dissolve the alcohol in DCM at 0°C. Add CBr₄ followed by PPh₃. The reaction proceeds via an oxaphosphhetane intermediate, converting the primary alcohol to the bromide with inversion of configuration (though not relevant for the primary carbon, it ensures high yield).
-
Purification: Filter off triphenylphosphine oxide (TPPO) precipitate. Purify the oil via silica gel chromatography (Hexanes/EtOAc 95:5).
Reactivity & Applications
Nucleophilic Substitution
The primary utility of this compound lies in the bromomethyl group. Despite the adjacent quaternary center, the primary bromide remains reactive toward strong nucleophiles, making it an ideal candidate for:
-
Spiro-cycle Formation: Intramolecular cyclization with pendant nucleophiles.
-
N-Alkylation: Reaction with secondary amines to form tertiary amine pharmacophores.
-
Thiol Alkylation: Introduction of sulfur moieties for metabolic stability studies.
Stability Profile
-
Hydrolysis: Stable in water at neutral pH. Slow hydrolysis may occur under strongly basic conditions at elevated temperatures.
-
Thermal: Thermally stable up to ~150°C. Distillation should be performed under high vacuum (<5 mmHg) to prevent elimination (dehydrobromination) to the exocyclic alkene.
Handling & Safety (GHS Classification)
Signal Word: DANGER
| Hazard Class | Statement | Code |
| Acute Toxicity (Oral) | Toxic if swallowed. | H301 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314 |
| Sensitization | May cause an allergic skin reaction. | H317 |
Storage Protocol:
-
Store at 2-8°C (Refrigerate).
-
Keep under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Segregate from strong oxidizing agents and strong bases.
References
-
Sigma-Aldrich. 3-(Bromomethyl)tetrahydro-2H-pyran Product Data.Link
-
ChemScene. 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran MSDS & Properties (CAS 1698390-53-2).[1]Link
-
European Patent Office. EP3228617A1: Production method for tetrahydro-2H-pyran derivative. (Describes analogous alkylation/bromination protocols). Link
-
PubChem. Compound Summary: 3-(Bromomethyl)pentane Derivatives.[2] National Library of Medicine. Link
